4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a chemical compound with the CAS Number: 83551-42-2 . It has a molecular weight of 205.65 . The IUPAC name for this compound is 4-chloro-6-methyl-2-(3-pyridinyl)pyrimidine .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general have been synthesized using various methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI code for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is 1S/C10H8ClN3/c1-7-5-9(11)14-10(13-7)8-3-2-4-12-6-8/h2-6H,1H3 .Chemical Reactions Analysis
Pyrimidine compounds, including “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine”, have been known to undergo various chemical reactions . These reactions include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” is a powder with a melting point of 73-74 degrees Celsius .Scientific Research Applications
Nonlinear Optical Properties
Pyrimidine derivatives, including structures related to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, have been studied extensively for their potential applications in nonlinear optics (NLO). A study involving phenyl pyrimidine derivatives highlighted their significant NLO characteristics, suggesting their potential for optoelectronic high-tech applications. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) analyses to explore the photophysical properties, confirming the compounds' NLO activity and optoelectronic application potential (Hussain et al., 2020).
Antimicrobial Activity
Certain pyrimidine salts, structurally related to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, have been synthesized and evaluated for their antimicrobial properties. One such study synthesized pyrimidine salts with chloranilic and picric acids and found that compounds exhibited notable inhibition towards various microbial strains, indicating their potential as antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Supramolecular Architecture
Research into the design of isostructural co-crystals involving aminopyrimidines, akin to 4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine, has been conducted to understand the structural properties and potential applications of these compounds. The study prepared co-crystals with various carboxylic acids, observing the formation of common supermolecules with potential relevance in material sciences (Ebenezer, Muthiah, & Butcher, 2011).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for “4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine” were not found, pyrimidine compounds in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . More than 200 pyrimidines have been represented as antimicrobial agents with different mono-, di-, tri-, and tetrasubstituted classes . This can facilitate the development of more potent and effective antimicrobial agents .
properties
IUPAC Name |
4-chloro-2-methyl-6-pyridin-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c1-7-13-9(5-10(11)14-7)8-3-2-4-12-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXDWMPUBMFQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(pyridin-3-yl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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